L-Serine, glycyl-L-threonyl-L-leucyl-L-valyl-L-threonyl-L-valyl-L-seryl-
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Overview
Description
L-Serine, glycyl-L-threonyl-L-leucyl-L-valyl-L-threonyl-L-valyl-L-seryl- is a complex peptide composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Each amino acid in the sequence contributes to the overall properties and functionality of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, glycyl-L-threonyl-L-leucyl-L-valyl-L-threonyl-L-valyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Serine, glycyl-L-threonyl-L-leucyl-L-valyl-L-threonyl-L-valyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups of serine and threonine residues.
Reduction: Reduction reactions may target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various organic reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine aldehyde.
Scientific Research Applications
L-Serine, glycyl-L-threonyl-L-leucyl-L-valyl-L-threonyl-L-valyl-L-seryl- has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including neuroprotection and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Serine, glycyl-L-threonyl-L-leucyl-L-valyl-L-threonyl-L-valyl-L-seryl- involves its interaction with specific molecular targets and pathways. For instance:
Glycine Receptors: Activation of glycine receptors can lead to neurotransmitter synthesis and neuroprotection.
PPAR-γ Upregulation: This pathway results in anti-inflammatory effects and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
- L-Serine, glycyl-L-valyl-L-threonyl-L-threonyl-L-seryl-L-leucyl-
- L-Serine, glycyl-L-threonyl-L-leucyl-L-valyl-L-alanyl-L-valyl-L-seryl-
Uniqueness
L-Serine, glycyl-L-threonyl-L-leucyl-L-valyl-L-threonyl-L-valyl-L-seryl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of serine, threonine, leucine, and valine residues contributes to its versatility in various research and industrial contexts.
Properties
CAS No. |
359013-55-1 |
---|---|
Molecular Formula |
C32H58N8O13 |
Molecular Weight |
762.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C32H58N8O13/c1-13(2)9-18(34-30(50)24(16(7)43)37-21(45)10-33)26(46)38-23(15(5)6)29(49)40-25(17(8)44)31(51)39-22(14(3)4)28(48)35-19(11-41)27(47)36-20(12-42)32(52)53/h13-20,22-25,41-44H,9-12,33H2,1-8H3,(H,34,50)(H,35,48)(H,36,47)(H,37,45)(H,38,46)(H,39,51)(H,40,49)(H,52,53)/t16-,17-,18+,19+,20+,22+,23+,24+,25+/m1/s1 |
InChI Key |
SDYYHYNZEMOWFZ-GJOZMKQCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)O)NC(=O)CN |
Origin of Product |
United States |
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